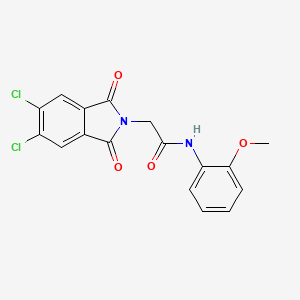
6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline (DMTQ) is a synthetic compound with potential applications in scientific research. DMTQ belongs to the class of isoquinoline alkaloids and has a unique chemical structure that makes it an interesting target for researchers.
Mecanismo De Acción
The exact mechanism of action of 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor. This means that it can bind to the receptor and activate it, but not to the same extent as a full agonist. 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline may also modulate the activity of other neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
Studies have shown that 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline can affect a variety of biochemical and physiological processes in the body. It has been shown to increase locomotor activity in mice, suggesting a stimulant effect. 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to increase the release of dopamine in the brain, which could lead to increased feelings of reward and pleasure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it has a high affinity for the dopamine D2 receptor, which makes it a useful tool for studying dopamine signaling pathways. However, one limitation is that 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound, which means that its effects may not be representative of those of naturally occurring compounds.
Direcciones Futuras
There are several potential future directions for research on 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline analogues that could have improved pharmacological properties. Another area of interest is the study of the long-term effects of 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline on the brain and behavior. Additionally, 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline could be studied in the context of various neurological and psychiatric disorders, such as Parkinson's disease and addiction.
In conclusion, 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound with potential applications in scientific research, particularly in the field of neuroscience. Its unique chemical structure and high affinity for the dopamine D2 receptor make it an interesting target for researchers. While there are limitations to its use in lab experiments, there are several potential future directions for research on 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline.
Métodos De Síntesis
The synthesis of 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that requires advanced organic chemistry techniques. One of the most common synthesis methods involves the reaction of 3-methylcyclohexanone with 4-methoxyphenylacetonitrile to form an intermediate compound. This intermediate is then converted to 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline through a series of chemical reactions, including reduction and cyclization.
Aplicaciones Científicas De Investigación
6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to have an inhibitory effect on the reuptake of dopamine, which could lead to increased dopamine levels in the brain.
Propiedades
IUPAC Name |
6,7-dimethoxy-2-(3-methylcyclohexyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-13-5-4-6-16(9-13)19-8-7-14-10-17(20-2)18(21-3)11-15(14)12-19/h10-11,13,16H,4-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIOKZDDGDLJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5140740.png)
![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B5140746.png)
![5-(methoxymethyl)-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-furamide](/img/structure/B5140748.png)


![7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5140775.png)
![N-[2-(2-ethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5140782.png)



![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-butoxybenzamide](/img/structure/B5140810.png)
